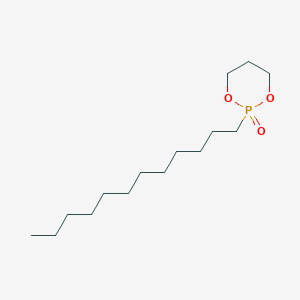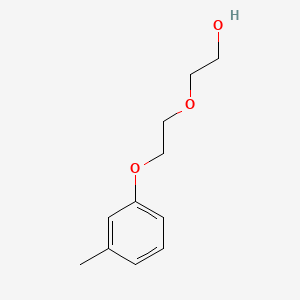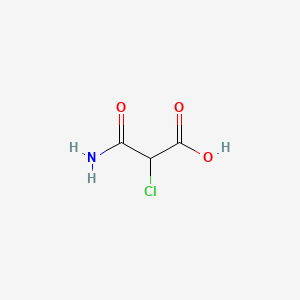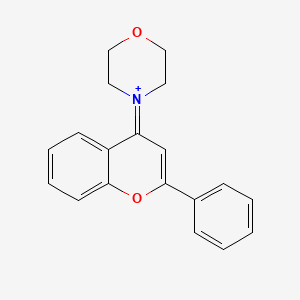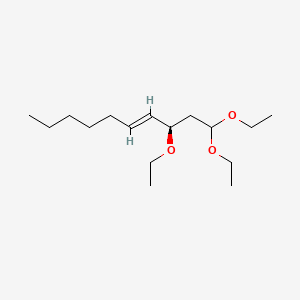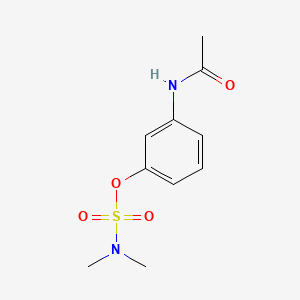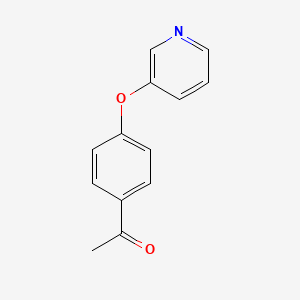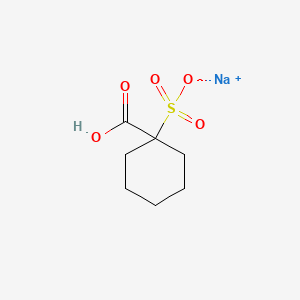
Sodium hydrogen-1-sulphocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen-1-sulphocyclohexanecarboxylate is a chemical compound with the molecular formula C7H11NaO5S. It is known for its unique structure, which includes a cyclohexane ring substituted with a carboxylate and a sulfonate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen-1-sulphocyclohexanecarboxylate typically involves the sulfonation of cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen-1-sulphocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The carboxylate and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Sodium hydrogen-1-sulphocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: this compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium hydrogen-1-sulphocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate and carboxylate groups can form ionic bonds and hydrogen bonds with target molecules, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium cyclohexanecarboxylate: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
Sodium benzenesulfonate: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical properties and reactivity.
Sodium toluenesulfonate: Similar to sodium benzenesulfonate but with a methyl group, affecting its solubility and reactivity.
Uniqueness
Sodium hydrogen-1-sulphocyclohexanecarboxylate is unique due to the presence of both carboxylate and sulfonate groups on a cyclohexane ring. This combination imparts distinctive chemical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
35116-31-5 |
|---|---|
Formule moléculaire |
C7H11NaO5S |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
sodium;1-carboxycyclohexane-1-sulfonate |
InChI |
InChI=1S/C7H12O5S.Na/c8-6(9)7(13(10,11)12)4-2-1-3-5-7;/h1-5H2,(H,8,9)(H,10,11,12);/q;+1/p-1 |
Clé InChI |
MFJUQRKPCRYGKX-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)(C(=O)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




